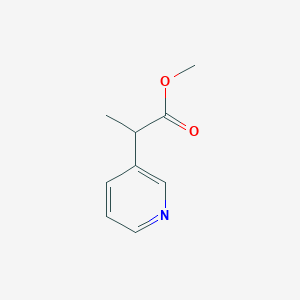
3-Bromo-4-(hydroxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7BrO2 . It has a molecular weight of 203.04 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of 3-Bromo-4-(hydroxymethyl)phenol has been reported in several studies. For instance, one study described the synthesis of a gold (III) complex in the presence of 4-bromo-2,6-bis(hydroxymethyl)phenol . Another study reported a chemoselective method for the direct bromination of (hydroxymethyl)phenols .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-(hydroxymethyl)phenol consists of a benzene ring with a bromine atom and a hydroxymethyl group attached to it .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-4-(hydroxymethyl)phenol are not extensively documented, bromophenols, in general, are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
3-Bromo-4-(hydroxymethyl)phenol is a solid substance that is stored at room temperature in an inert atmosphere . It has a density of 1.7±0.1 g/cm³, a boiling point of 339.4±27.0 °C at 760 mmHg, and a flash point of 159.1±23.7 °C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Bromo-4-(hydroxymethyl)phenol: is a valuable intermediate in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals and agrochemicals due to their complex and diverse structures that can interact with biological systems .
Creation of Calixarenes
This chemical is used in the creation of calixarenes, which are large, cyclic molecules. Calixarenes have a basket-like structure and are used for molecular recognition processes, which have implications in sensor design and separation techniques .
Development of Charge-Transfer Complexes
The brominated phenol derivative is instrumental in synthesizing stable metallaquinones. These charge-transfer complexes have potential applications in electronic devices due to their ability to facilitate the movement of charge .
Catalysis in Polymerization Reactions
3-Bromo-4-(hydroxymethyl)phenol: serves as a precursor for titanium trisphenol complexes. These complexes act as catalysts in ring-opening polymerization reactions, which are essential for producing polymers with specific properties .
Production of Pharmacologically Active Compounds
The compound is also used to prepare benzylaptamines, which exhibit significant anticancer and antimicrobial activities. This application is particularly important in the search for new treatments and drugs .
Synthesis of Indole Derivatives
Indole derivatives, which are prevalent in natural products and drugs, can be synthesized using 3-Bromo-4-(hydroxymethyl)phenol . These derivatives play a crucial role in treating various disorders, including cancer .
Chemotaxonomic Studies in Marine Algae
In marine biology, the distribution of bromophenols like 3-Bromo-4-(hydroxymethyl)phenol in marine algae is studied for chemotaxonomic purposes. This helps in species identification and in pinpointing species that may contain novel compounds .
Analytical Chemistry
Due to its unique properties, 3-Bromo-4-(hydroxymethyl)phenol is used in analytical chemistry for high-resolution mass spectrometric identification of compounds in complex mixtures .
Safety and Hazards
Mechanism of Action
Target of Action
Bromomethylphenols, the class of compounds to which it belongs, are known to be useful intermediates in the synthesis of various heterocyclic compounds, calixarenes, and stable metallaquinones . They are also used in the preparation of pharmacologically active compounds .
Mode of Action
For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests it could influence pathways involving carbon–carbon bond formation .
Result of Action
As a bromomethylphenol, it is known to be a useful intermediate in the synthesis of various compounds, suggesting its action could result in the formation of these compounds .
Action Environment
The action of 3-Bromo-4-(hydroxymethyl)phenol can be influenced by environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction it participates in is known to be exceptionally mild and functional group tolerant .
properties
IUPAC Name |
3-bromo-4-(hydroxymethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRHRQCZRFLQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

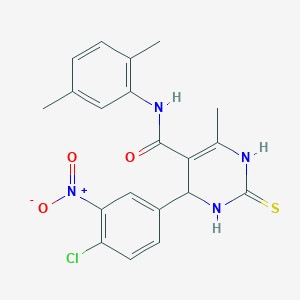
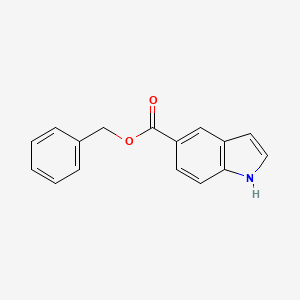
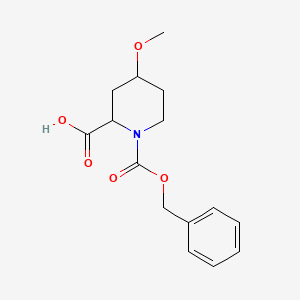
![N-(1-cyano-1-cyclopropylethyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2864348.png)
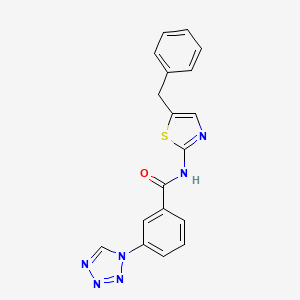

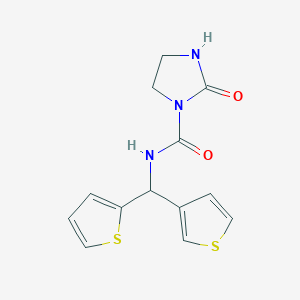
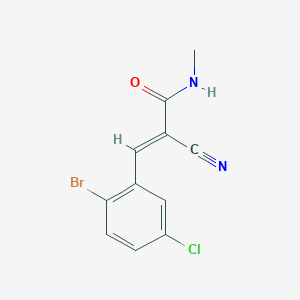
![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxoquinazoline-7-carboxylate](/img/structure/B2864358.png)

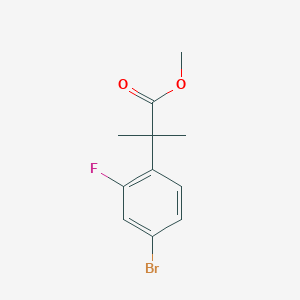
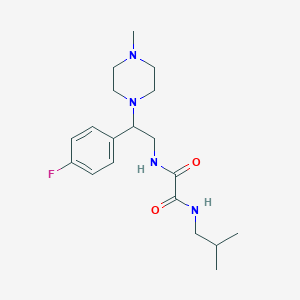
![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2864362.png)
